
Dimethyl 2-hexylbutanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-hexylbutanedioate is an organic compound with the molecular formula C12H22O4. It is an ester derived from the reaction of hexyl alcohol and butanedioic acid. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-hexylbutanedioate can be synthesized through the esterification of hexyl alcohol with butanedioic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester. The reaction can be represented as follows:
Hexyl alcohol+Butanedioic acid→Dimethyl 2-hexylbutanedioate+Water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes using large-scale reactors. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient production. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-hexylbutanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into hexyl alcohol and butanedioic acid in the presence of water and an acid or base catalyst.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Transesterification: Alcohols, acid or base catalysts.
Major Products Formed
Hydrolysis: Hexyl alcohol and butanedioic acid.
Reduction: Hexyl alcohol and butanediol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Dimethyl 2-hexylbutanedioate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Biological Studies: The compound is used in studies involving ester hydrolysis and enzyme activity.
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds.
Industrial Applications: The ester is used in the production of fragrances, flavors, and plasticizers.
Mechanism of Action
The mechanism of action of dimethyl 2-hexylbutanedioate involves its interaction with specific molecular targets and pathways. For example, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water molecules, facilitated by acid or base catalysts. In reduction reactions, the ester group is reduced to an alcohol by the transfer of hydride ions from reducing agents.
Comparison with Similar Compounds
Dimethyl 2-hexylbutanedioate can be compared with other similar esters such as:
Dimethyl succinate: Similar in structure but lacks the hexyl group.
Diethyl hexylbutanedioate: Similar ester but with ethyl groups instead of methyl groups.
Dimethyl adipate: Similar ester but with a longer carbon chain in the dicarboxylic acid.
The uniqueness of this compound lies in its specific structure, which imparts distinct physical and chemical properties, making it suitable for specific applications in organic synthesis and industrial processes.
Properties
CAS No. |
101972-91-2 |
|---|---|
Molecular Formula |
C12H22O4 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
dimethyl 2-hexylbutanedioate |
InChI |
InChI=1S/C12H22O4/c1-4-5-6-7-8-10(12(14)16-3)9-11(13)15-2/h10H,4-9H2,1-3H3 |
InChI Key |
PXJBDEFGOKTSFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CC(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


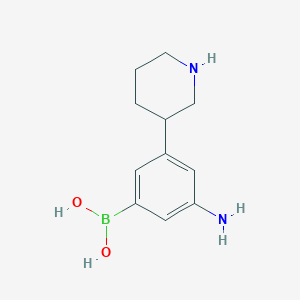

![3-Methyl-2-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amino]-1,3-benzothiazol-3-ium 4-methylbenzene-1-sulfonate](/img/structure/B14067257.png)
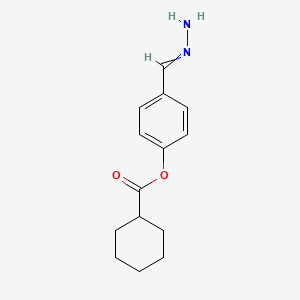
![6-bromothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14067267.png)
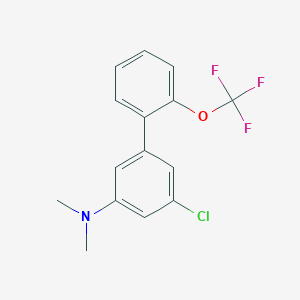
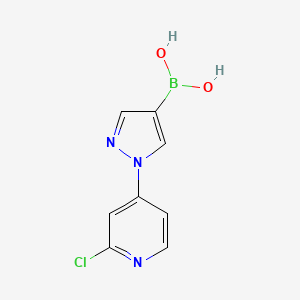
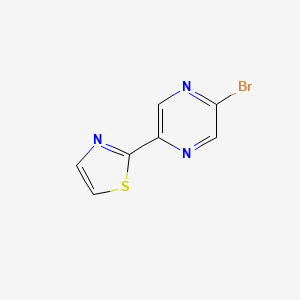
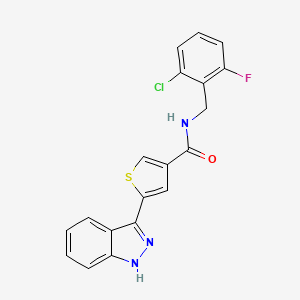
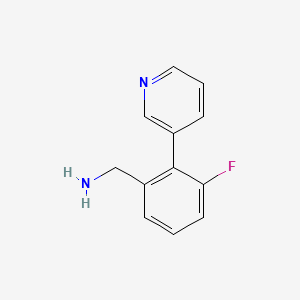
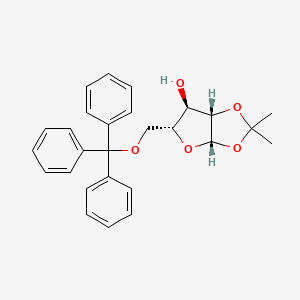
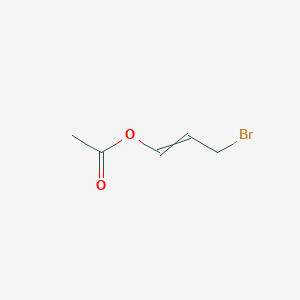
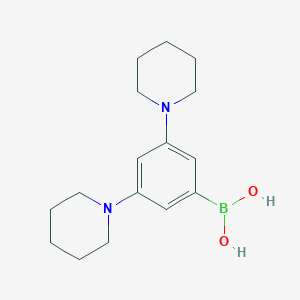
![4-{[(Octyloxy)carbonyl]oxy}benzoic acid](/img/structure/B14067327.png)
